molecular formula C13H11NO2S2 B3018499 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one

Cat. No.: B3018499
M. Wt: 277.4 g/mol
InChI Key: ALZXUICHTVTLKW-UHFFFAOYSA-N
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Description

WAY-325809 is a chemical compound with the molecular formula C21H20BrNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-325809 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of WAY-325809 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-325809 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

WAY-325809 has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of WAY-325809 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

WAY-325809 can be compared with other similar compounds, such as:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: An oxytocin receptor agonist.

    WAY-181187: A dopamine receptor antagonist.

Uniqueness

WAY-325809 is unique due to its specific structure, which allows it to interact with different molecular targets compared to other similar compounds. Its brominated furan ring and N-[1,2-bis(4-methoxyphenyl)ethyl] group contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c15-13-14-12-11(18-13)10-7(6-17-12)5-16-9-4-2-1-3-8(9)10/h1-4,7,10H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZXUICHTVTLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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